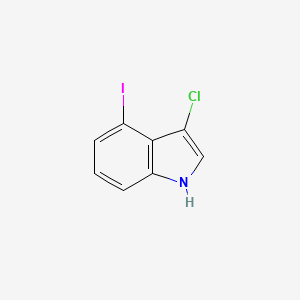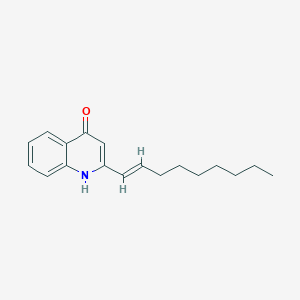
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and non-1-en-1-yl bromide.
Formation of Intermediate: The non-1-en-1-yl group is introduced to the quinoline core through a nucleophilic substitution reaction. This step requires the use of a strong base, such as sodium hydride, to deprotonate the quinoline, making it more nucleophilic.
Cyclization: The intermediate undergoes cyclization to form the quinolin-4-one core. This step often involves heating the reaction mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or toluene.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-4-one derivatives with additional functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the quinolin-4-one core to a quinoline derivative with reduced functional groups.
Substitution: The non-1-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Quinolin-4-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinolin-4-one derivatives with various alkyl or aryl substituents.
Aplicaciones Científicas De Investigación
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-4-one: The parent compound with a similar core structure but lacking the non-1-en-1-yl substituent.
2-Alkylquinolin-4-ones: Compounds with various alkyl groups at the 2-position.
2-Arylquinolin-4-ones: Compounds with aryl groups at the 2-position.
Uniqueness
(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is unique due to the presence of the non-1-en-1-yl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H23NO |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
2-[(E)-non-1-enyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+ |
Clave InChI |
ZNTUDOOZDLMYAG-DHZHZOJOSA-N |
SMILES isomérico |
CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1 |
SMILES canónico |
CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


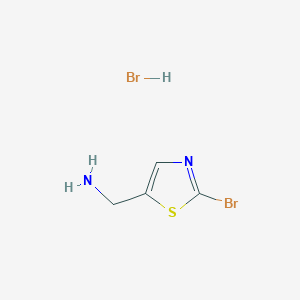
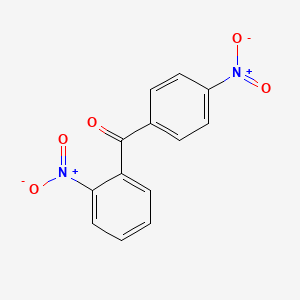

![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
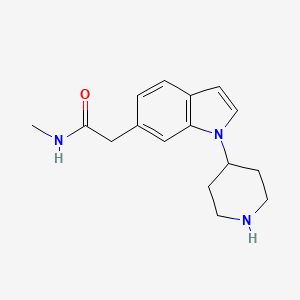
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)
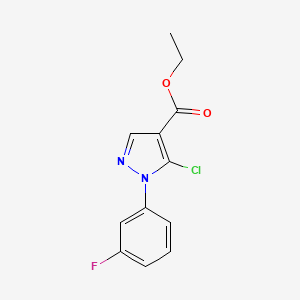



![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
